molecular formula C19H15ClN2O4 B2466030 2-((3-Chlorophenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate CAS No. 899949-46-3

2-((3-Chlorophenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate

Cat. No.: B2466030
CAS No.: 899949-46-3
M. Wt: 370.79
InChI Key: PXVFZHADUIGHRC-UHFFFAOYSA-N
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Description

2-((3-Chlorophenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate is a synthetic chemical compound of significant interest in medicinal chemistry and biochemical research. This molecule is a derivative that incorporates both an indolizine and a chlorophenyl moiety, structural features known to be associated with diverse biological activities. While the specific biological data for this compound is not fully established in the current literature, its hybrid structure suggests potential as a key intermediate or target for developing novel enzyme inhibitors. Specifically, research into analogous compounds demonstrates that molecules containing chlorophenyl and carboxamide groups can exhibit potent urease inhibitory activity . Urease is a critical enzyme for the virulence of pathogens like Helicobacter pylori , and its inhibition is a promising approach for treating gastric infections . Researchers can utilize this compound as a building block for synthesizing more complex molecules or as a probe for investigating structure-activity relationships in enzyme inhibition studies. The structural architecture of this compound, featuring the 3-acetylindolizine core, makes it a valuable candidate for further exploration in pharmacological screening and as a precursor in organic synthesis. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[2-(3-chloroanilino)-2-oxoethyl] 3-acetylindolizine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O4/c1-12(23)17-10-15(16-7-2-3-8-22(16)17)19(25)26-11-18(24)21-14-6-4-5-13(20)9-14/h2-10H,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVFZHADUIGHRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C2N1C=CC=C2)C(=O)OCC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-Chlorophenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate is a synthetic organic molecule with potential biological activity. Its structure suggests that it may possess pharmacological properties, particularly in the realm of medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C16H14ClN2O3C_{16}H_{14}ClN_{2}O_{3}. The compound features an indolizine core, which is often associated with various biological activities.

Anticancer Activity

Research indicates that compounds with indolizine structures can exhibit anticancer properties. For instance, studies have shown that certain indolizine derivatives inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the 3-chlorophenyl group may enhance these effects by increasing the lipophilicity and facilitating membrane penetration.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in cancer progression or other diseases. For example, indolizines have been reported to inhibit kinases and other enzymes critical for tumor growth. This inhibition can disrupt signaling pathways that promote cell survival and proliferation.

Case Studies

  • Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry evaluated a series of indolizine derivatives, including variations similar to our compound. It was found that modifications at the 3-position significantly affected their anticancer activity against various cancer cell lines, demonstrating IC50 values in the low micromolar range .
  • Mechanistic Insights : Another research article explored the mechanism by which indolizines induce apoptosis in cancer cells. The study revealed that these compounds activate caspase pathways and increase reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction .

Biological Activity Summary Table

Activity TypeMechanismReference
AnticancerInduces apoptosis
Enzyme InhibitionInhibits kinase activity
ROS GenerationMitochondrial dysfunction

Comparison with Similar Compounds

Benzamide Derivatives with Chlorophenyl Substituents

Compounds such as N-{(1S)-1-benzyl-2-[(3-chlorophenyl)amino]-2-oxoethyl}-5-chloro-2-hydroxybenzamide (8f) and 5-chloro-N-[(1S)-1-{[(3-chlorophenyl)amino]-carbonyl}-2-methylpropyl)]-2-hydroxybenzamide (8d) exhibit strong inhibition of photosynthetic electron transport (PET) in spinach chloroplasts, with IC₅₀ values of 12.3 μmol/L and 13.8 μmol/L, respectively .

Key Differences :

  • The acetyl group at position 3 of indolizine may increase metabolic stability compared to hydroxylated benzamides, which are prone to glucuronidation .

Antimicrobial Chlorophenyl Derivatives

N-{(1R)-1-benzyl-2-[(3-chlorophenyl)amino]-2-oxoethyl}-5-chloro-2-hydroxybenzamide (8f) demonstrated antifungal activity against Candida krusei (IC₅₀ = 3.9 μmol/L), surpassing fluconazole . Similarly, 5-chloro-N-{(1R)-1-{[(3-chlorophenyl)amino]-carbonyl}-2-methylpropyl)}-2-hydroxybenzamide (8e) showed activity against Trichophyton mentagrophytes (IC₅₀ = 0.49 μmol/L) . The (R)-enantiomers of these analogs consistently outperformed (S)-enantiomers in antimicrobial assays, highlighting the role of stereochemistry .

Comparison with Target Compound :

  • The indolizine core’s rigidity might improve target binding compared to flexible benzamide backbones.

Pyrazole and Benzothiazole Analogs

N-[2-[(2-Chlorophenyl)amino]-2-oxoethyl]-1-methyl-3-ethyl-4-chloro-1H-pyrazole-5-carboxamide (4a) () and benzothiazole derivatives like N-(6-chlorobenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide () feature alternative heterocycles. Pyrazole-based 4a showed moderate antimycobacterial activity, while benzothiazoles are often associated with kinase inhibition .

Structural Insights :

  • Benzothiazoles typically exhibit lower lipophilicity than indolizines, which could limit membrane permeability .

PET-Inhibiting Compounds

The herbicide DCMU (Diurone®), a known PET inhibitor, has an IC₅₀ of 1.9 μmol/L in spinach chloroplasts . Chlorophenyl-containing benzamides like 8f and 8d achieved IC₅₀ values of 12.3–13.8 μmol/L, indicating moderate activity . The target compound’s indolizine core may improve PET inhibition by mimicking the quinone-binding site in photosystem II, similar to DCMU.

Data Table: Key Structural and Functional Comparisons

Compound Name / Class Core Structure Key Substituents Biological Activity (IC₅₀, μmol/L) Reference
Target Compound Indolizine 3-Acetyl, 3-chlorophenylacetamide Not reported
8f (Benzamide) Benzamide 3-Chlorophenyl, 5-Cl-2-OH-benzamide PET inhibition: 12.3; Antifungal: 3.9
8d (Benzamide) Benzamide 3-Chlorophenyl, 5-Cl-2-OH-benzamide PET inhibition: 13.8
DCMU (Herbicide) Urea 3,4-Dichlorophenyl PET inhibition: 1.9
4a (Pyrazole) Pyrazole 2-Chlorophenyl, carboxamide Antimycobacterial: Moderate

Research Implications and Gaps

  • Stereochemistry : The target compound’s enantiomeric form (if chiral) could significantly influence its bioactivity, as seen in benzamide derivatives .
  • Activity Prediction : The indolizine core’s electron-rich nature may enhance PET inhibition or antimicrobial effects compared to benzamides, but empirical validation is needed.
  • Synthesis Challenges : The ester and acetyl groups on indolizine may require specialized coupling reagents, as seen in related syntheses (e.g., ).

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